Azasetron hydrochloride

Beschreibung

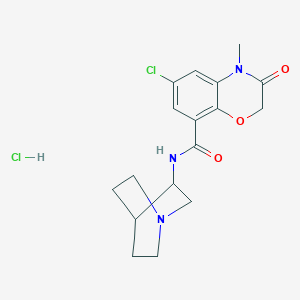

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Receptor Pharmacology of Azasetron Hydrochloride

Mechanism of Action at the Serotonin (B10506) 5-HT₃ Receptor

The primary mechanism of Azasetron (B53510) hydrochloride involves the direct blockade of serotonin's effects at the 5-HT₃ receptor. patsnap.com These receptors are densely located on neurons in both the central nervous system (CNS), particularly in the chemoreceptor trigger zone of the brainstem, and the peripheral nervous system, such as on vagal afferent nerves in the gastrointestinal tract. wikipedia.orgnih.gov Endogenous serotonin released from enterochromaffin cells in the gut can activate these receptors, initiating the signaling cascade that leads to emesis. wikipedia.orgnih.gov

Azasetron hydrochloride functions as a competitive antagonist at the 5-HT₃ receptor. patsnap.comnih.gov This means it reversibly binds to the same recognition site on the receptor as the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT). researchgate.net By occupying this binding site, Azasetron prevents serotonin from binding and subsequently activating the receptor. wikipedia.orgpatsnap.com This competitive inhibition effectively interrupts the transmission of emetic signals from the gut to the brain's vomiting center. patsnap.com Studies using radioligand binding assays have demonstrated that Azasetron concentration-dependently competes with and displaces ligands specifically bound to the 5-HT₃ receptor. nih.gov

The 5-HT₃ receptor is a member of the Cys-loop superfamily of ligand-gated ion channels and is a pentameric structure, meaning it is composed of five protein subunits arranged around a central ion-conducting pore. nih.govmdpi.comnih.gov While several subunit types exist (5-HT₃A through 5-HT₃E), functional receptors require at least one A subunit. nih.gov The agonist and competitive antagonist binding site is not located on a single subunit but is formed at the interface between two adjacent subunits in the extracellular domain. nih.govnih.gov This binding pocket is composed of several loops of amino acid residues (referred to as loops A-F) contributed by the principal face of one subunit and the complementary face of the adjacent subunit. nih.gov Azasetron, by binding within this pocket, stabilizes the receptor in a non-activated state.

The binding of an agonist like serotonin normally induces a conformational change in the receptor, which results in the opening of the central ion channel. nih.gov This channel is permeable to cations, primarily Na⁺ and K⁺, and its opening leads to a rapid influx of positive ions, causing depolarization of the neuronal membrane and the propagation of an excitatory signal. nih.govmdpi.com this compound, as a competitive antagonist, binds to the receptor but does not induce the necessary conformational change for channel opening. wikipedia.orgpatsnap.com By preventing serotonin from binding and activating the receptor, Azasetron effectively blocks this ion flow and subsequent neuronal depolarization, thereby inhibiting the signal transduction pathway responsible for emesis. patsnap.com

Receptor Binding Affinity and Selectivity

The pharmacological profile of this compound is defined by its high affinity for the 5-HT₃ receptor and its selectivity for this receptor subtype over others.

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. This can also be expressed as the pKi value, which is the negative logarithm of the Ki. nih.gov A higher pKi value corresponds to a greater binding affinity. nih.gov

Quantitative studies have determined that this compound possesses a high affinity for the 5-HT₃ receptor. In a study using a tissue preparation of rat small intestine with [³H]granisetron as the radioligand, Azasetron inhibited specific binding with a Ki value of 0.33 nM. nih.gov This demonstrates a potent interaction with the target receptor. nih.gov

| Compound | Receptor | Ki (nM) | pKi | Reference |

|---|---|---|---|---|

| This compound | 5-HT₃ | 0.33 | 9.48 | nih.gov |

Note: pKi was calculated from the reported Ki value (pKi = -log[Ki in M]).

Azasetron is characterized as a highly selective 5-HT₃ receptor antagonist. nih.govselleckchem.com Its chemical structure, a benzamide (B126) derivative, differs from the indole-type structures of other setrons like ondansetron (B39145) and granisetron (B54018). nih.gov This selectivity is crucial as it minimizes off-target effects that could arise from interactions with other receptor systems. While specific binding affinity data for Azasetron at other serotonin receptor subtypes (e.g., 5-HT₁, 5-HT₂, 5-HT₄) are not extensively detailed in the provided search context, its classification as a selective antagonist implies that it has a significantly lower affinity for these other receptor subtypes. nih.gov For comparison, other selective antagonists like granisetron have been shown to have little to no affinity for 5-HT₁, 5-HT₂, and 5-HT₄ receptors. nih.gov The potent and selective nature of Azasetron ensures its pharmacological action is precisely targeted to the 5-HT₃ receptor-mediated pathways. patsnap.comnih.gov

Comparative Receptor Binding Profiles with Other 5-HT₃ Antagonists

This compound is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor. patsnap.comselleckchem.comnih.gov Its therapeutic efficacy is rooted in its high binding affinity for these receptors. patsnap.com Research investigating its binding affinity in rat small intestine tissue, using [³H]granisetron as a radioligand, determined a Ki value of 0.33 nM for Azasetron. nih.gov This demonstrates a high affinity for the 5-HT₃ receptor in the gastrointestinal tract, a primary site of its antiemetic action. nih.gov

The affinity of Azasetron for the 5-HT₃ receptor is comparable to, and in some cases exceeds, that of other first-generation antagonists. When compared to other "setron" drugs, Azasetron's binding characteristics place it among the more potent agents in its class. The second-generation antagonist, Palonosetron (B1662849), is noted for having a significantly higher binding affinity—at least 30-fold higher than first-generation antagonists—and a longer half-life. researchgate.netwikipedia.org The high selectivity of these antagonists for the 5-HT₃ receptor means they have little affinity for other receptors, such as dopamine (B1211576), histamine (B1213489), or muscarinic acetylcholine receptors. wikipedia.org

Table 1: Comparative Binding Affinities of 5-HT₃ Receptor Antagonists

| Compound | Receptor Binding Affinity (Ki or IC₅₀) | Receptor Subtype |

|---|---|---|

| Azasetron | 0.33 nM (IC₅₀) selleckchem.comselleckchem.com | 5-HT₃ |

| Palonosetron | 0.17 nM (Ki) selleckchem.com | 5-HT₃ |

| Ramosetron (B134825) | 0.091 nM (Ki) selleckchem.com | 5-HT₃ |

| Granisetron | Not specified, used as radioligand nih.gov | 5-HT₃ |

| Ondansetron | 6.16 nM (Ki) selleckchem.com | 5-HT₃ |

| Dolasetron | Not specified | 5-HT₃ |

| Tropisetron | 5.3 nM (Ki) selleckchem.com | 5-HT₃ |

| Cilansetron | 0.19 nM (Ki) nih.gov | 5-HT₃ |

Neurophysiological Effects of 5-HT₃ Receptor Antagonism

The antiemetic action of this compound is mediated through its effects on key areas within the central nervous system (CNS). The primary sites are the Chemoreceptor Trigger Zone (CTZ), located in the area postrema on the floor of the fourth ventricle, and the vomiting center in the medulla oblongata. patsnap.comwikipedia.org The CTZ is unique in that it is not protected by the blood-brain barrier to the same extent as other brain regions, allowing it to detect emetogenic substances circulating in the blood. wikipedia.org

5-HT₃ receptors are found in high concentrations in the CTZ. wikipedia.org When activated by serotonin, these receptors relay signals to the vomiting center, thereby initiating the emetic reflex. patsnap.com Azasetron acts as an antagonist at these central 5-HT₃ receptors, blocking the binding of serotonin. patsnap.compatsnap.com This blockade prevents the transmission of emetic signals from the CTZ to the medulla oblongata, effectively suppressing nausea and vomiting. patsnap.com The ventrolateral medulla (VLM), in particular, is involved in processing visceral pain signals, and studies with other 5-HT₃ antagonists like Granisetron have shown that blocking these receptors in the VLM can inhibit neuron activity related to noxious stimuli. nih.gov

In the peripheral nervous system, the antiemetic effect of Azasetron originates in the gastrointestinal tract. The enterochromaffin cells, located in the mucosa of the small intestine, are the primary storage site of serotonin in the body. patsnap.comjst.go.jpresearchgate.netnih.gov When these cells are damaged or stimulated by chemotherapy or radiation, they release large quantities of serotonin. patsnap.compatsnap.comresearchgate.net

The comprehensive antiemetic effect of this compound is achieved by interrupting the emetic signaling cascade at both peripheral and central levels. patsnap.comresearchgate.net The process begins peripherally when a noxious stimulus, such as a chemotherapeutic agent, triggers a massive release of serotonin from enterochromaffin cells in the gut. researchgate.netjst.go.jpresearchgate.net

Azasetron first acts peripherally by blocking this released serotonin from binding to 5-HT₃ receptors on vagal afferent nerve endings. patsnap.compatsnap.com This blockade is the first crucial step, as it prevents the generation of emetic signals that would otherwise travel to the brainstem. jst.go.jpresearchgate.net

Simultaneously, any emetogenic signals that do reach the CNS, or are initiated there by circulating toxins, are met by Azasetron's central action. By antagonizing the 5-HT₃ receptors within the chemoreceptor trigger zone and other parts of the medulla oblongata's vomiting center, Azasetron provides a second layer of defense. patsnap.compatsnap.com This dual blockade effectively severs the communication pathway that triggers nausea and vomiting, preventing the integration and processing of emetic stimuli and inhibiting the final reflex. patsnap.com

Iii. Preclinical Investigations of Azasetron Hydrochloride

In Vitro Pharmacological Characterization

Azasetron (B53510) hydrochloride's primary mechanism of action is its potent and selective antagonism of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. This has been extensively characterized through in vitro receptor binding assays, which are crucial for determining a compound's affinity and selectivity for its biological target. nih.gov

Radioligand binding studies are a common technique used to quantify this interaction. nih.gov In these assays, a radiolabeled ligand known to bind to the 5-HT₃ receptor, such as [³H]granisetron, is used. The ability of Azasetron hydrochloride to displace this radioligand from the receptor provides a measure of its binding affinity.

Research conducted on tissue preparations from the rat small intestine, a key site for the antiemetic action of 5-HT₃ antagonists, demonstrated Azasetron's high affinity for the 5-HT₃ receptor. nih.govmayo.edu Scatchard analysis of [³H]granisetron binding in this tissue revealed a single population of saturable binding sites. nih.gov this compound competed with [³H]granisetron in a concentration-dependent manner, inhibiting its specific binding. nih.gov The results from these studies have yielded precise values for Azasetron's binding affinity, confirming its potency at the molecular level. nih.govnih.gov

| Parameter | Value | Reference Ligand | Tissue Preparation |

|---|---|---|---|

| Kᵢ (Inhibition Constant) | 0.33 nM | [³H]granisetron | Rat Small Intestine |

| pKᵢ (-log(Kᵢ)) | 9.27 | Not Specified | Not Specified |

These high-affinity binding values (a low Kᵢ value indicates high affinity) underscore the potent interaction between Azasetron and the 5-HT₃ receptor, forming the molecular basis for its pharmacological effects. nih.gov

Functional assays are employed to determine how receptor binding translates into a biological response. For 5-HT₃ receptor antagonists, these assays typically involve isolated tissue preparations that express 5-HT₃ receptors and exhibit a measurable response upon their activation.

A classic preparation used for this purpose is the guinea-pig isolated ileum. nih.govnih.gov In this tissue, application of 5-HT or selective 5-HT₃ receptor agonists like 2-methyl-5-HT causes concentration-dependent contractions. nih.gov The antagonistic properties of a compound like Azasetron are demonstrated by its ability to cause a rightward shift in the concentration-response curve of the agonist, indicating competitive antagonism without eliciting a contraction on its own. nih.gov

Another important functional model involves the guinea-pig isolated vagus nerve. nih.gov Stimulation of 5-HT₃ receptors on vagal afferent fibers causes depolarization. nih.gov The potency of a 5-HT₃ antagonist can be quantified by its ability to inhibit this 5-HT-induced depolarization.

Furthermore, the Bezold-Jarisch reflex, a cardioinhibitory response characterized by bradycardia, hypotension, and apnea, can be triggered by 5-HT₃ receptor activation. nih.govlitfl.com Anesthetized animal models are used to measure the inhibition of this reflex. Antagonists of the 5-HT₃ receptor are effective at blocking the bradycardic component of the reflex, providing an in vivo functional confirmation of their activity. nih.gov Studies have shown that 5-HT₃ antagonists can alter this reflex, serving as another measure of their functional antagonism. uni-freiburg.de

In Vivo Pharmacological Studies in Animal Models

The primary therapeutic application of this compound is the prevention of chemotherapy-induced nausea and vomiting. nih.gov The preclinical efficacy for this indication has been established in various animal models that mimic the emetic response to cytotoxic agents in humans.

The dog is another important animal model for studying chemotherapy-induced emesis. vfu.czpopline.org Similar to ferrets, dogs exhibit a pronounced emetic response to cisplatin (B142131). vfu.cz Studies in dogs have been used to compare the efficacy of different 5-HT₃ antagonists and have confirmed the class's potent anti-emetic effects against cisplatin-induced vomiting. vfu.cznih.gov

| Animal Model | Emetogenic Agent | Key Findings |

|---|---|---|

| Ferret | Cisplatin | Considered a gold standard model. nih.govnih.gov 5-HT₃ antagonists are highly effective in preventing both acute and delayed emesis. nih.govresearchgate.net |

| Dog | Cisplatin | Used to evaluate and compare the efficacy of different anti-emetic agents. vfu.czpopline.org 5-HT₃ antagonists effectively inhibit acute vomiting. nih.gov |

These preclinical in vivo studies provided the foundational evidence for the efficacy of Azasetron and other "setrons" in controlling the distressing side effects of cancer chemotherapy.

A review of publicly available scientific literature did not yield specific studies demonstrating direct antimitogenic or apoptotic effects of this compound on cancer cell lines. While the evasion of apoptosis is a hallmark of cancer and a target for many therapeutic agents, research into such properties for Azasetron has not been prominently published. mdpi.com Some research has indicated that other 5-HT₃ receptor antagonists, such as ondansetron (B39145), may exert an antiproliferative effect in certain cancer cell lines, but this has not been specifically documented for Azasetron. nih.gov

Investigations into Non-Emetic Pharmacological Activities

Neuroprotective Properties (e.g., Ischemia-Induced Neural Damage)

While numerous neuroprotective agents have been investigated in preclinical models of ischemic stroke, specific studies detailing the neuroprotective properties of this compound in the context of ischemia-induced neural damage are not extensively documented in publicly available scientific literature. nih.govresearchgate.net The primary focus of preclinical research on Azasetron has been on its 5-HT₃ receptor antagonist activity for other central nervous system-related phenomena. The translation of neuroprotective agents from animal models to clinical efficacy has been challenging, with many compounds failing to show benefits in human trials despite promising results in preclinical settings. nih.govnih.gov

Behavioral Studies Related to Substance Abuse (e.g., Cocaine-Induced Sensitization)

The role of the serotonin (B10506) (5-HT) system in the behavioral effects of psychostimulants has been a subject of preclinical research. In this context, this compound has been investigated for its effects on cocaine-induced behavioral sensitization in animal models. Behavioral sensitization is a phenomenon where repeated, intermittent administration of a drug leads to an augmented locomotor response, a process believed to be relevant to the development of addiction.

A study in male ddY mice examined the impact of Azasetron, a 5-HT₃ receptor antagonist, on the development of this sensitization. It was observed that repeated administration of cocaine for seven days enhanced the locomotor activity of the mice, and this sensitization persisted even after a withdrawal period. When Azasetron was co-administered with cocaine during the 7-day induction period, it significantly reduced the subsequent expression of cocaine-induced behavioral sensitization measured after a 7-day withdrawal. These findings suggest that the 5-HT₃ receptor pathway is involved in the development and expression of behavioral sensitization to cocaine in this animal model.

Pharmacokinetic and Metabolic Studies in Preclinical Species

Absorption Dynamics Across Different Administration Routes in Animal Models

The absorption of Azasetron has been characterized in preclinical species, revealing high bioavailability and route-dependent dynamics. In rabbits, the compound's absorption was compared following oral and rectal administration. The results indicated that Azasetron is absorbed more rapidly and to a greater extent via the rectum compared to the intestine.

Following rectal administration as a suppository, serum concentrations of Azasetron increased quickly. In contrast, oral administration resulted in lower peak concentrations. The absolute bioavailability was significantly different between the two routes, with the rectal route showing much higher bioavailability than the oral route in this specific animal model. Studies also indicate that orally-administered Azasetron is absorbed via a saturable transport mechanism within the small intestine, contributing to its generally good bioavailability, which has been reported to be approximately 90%.

Below is an interactive data table summarizing the pharmacokinetic parameters of Azasetron in rabbits following rectal and oral administration.

| Parameter | Rectal Administration | Oral Administration |

| Absolute Bioavailability | 52.9% | 21.6% |

| Mean Cmax (ng/ml) | 904.8 | 124.7 |

| Mean tmax (h) | 0.18 | 0.85 |

This data is based on a study conducted in rabbits and may not be directly extrapolated to humans.

Distribution Profile in Animal Tissues and Organs

While comprehensive studies detailing the distribution of this compound across a wide range of tissues and organs in preclinical models are limited, specific investigations have highlighted its affinity for certain tissues. Research in rats has focused on its binding characteristics in the gastrointestinal tract.

Using a radioligand assay with [³H]granisetron, studies on tissue preparations from the rat small intestine revealed that Azasetron has a high affinity for 5-HT₃ receptors. Azasetron competitively inhibited the specific binding of the radioligand in a concentration-dependent manner. This high affinity for 5-HT₃ receptors within the small intestine is significant as this is a primary site of action for its antiemetic effects. Detailed distribution profiles in other major organs such as the liver, kidney, lung, and brain have not been extensively reported in the reviewed literature.

Biotransformation Pathways and Metabolite Identification

Investigations into the metabolic fate of Azasetron indicate that the compound undergoes limited biotransformation in the body. A significant portion of the administered dose is eliminated without being chemically altered. Pharmacokinetic studies have shown that approximately 60-70% of Azasetron, whether administered intravenously or orally, is excreted in the urine as the unmetabolized, parent compound.

Flavin-containing monooxygenases (FMOs) are a family of microsomal enzymes that, alongside Cytochrome P450 (CYP450) enzymes, play a key role in Phase I metabolism of xenobiotics. nih.gov These enzymes catalyze the oxygenation of various compounds containing a nucleophilic heteroatom, such as nitrogen or sulfur. wikipedia.org The general function of FMOs is to convert lipophilic xenobiotics into more polar, hydrophilic metabolites that can be more easily excreted from the body. wikipedia.org FMOs are expressed in various tissues, with the highest concentrations typically found in the liver, lungs, and kidneys of mammals. nih.govwikipedia.org

While FMOs are known to be involved in the metabolism of a number of pharmaceuticals, specific preclinical studies that definitively characterize the role of the FMO enzyme system in the limited biotransformation of this compound have not been identified in the reviewed literature. Given that Azasetron contains nitrogen atoms, it is theoretically a potential substrate for FMOs; however, without direct experimental evidence, the contribution of this specific metabolic pathway remains unconfirmed.

Role of Cytochrome P450 Enzymes in Metabolism

The cytochrome P450 (CYP) enzyme system is a critical component of Phase I metabolism, responsible for the biotransformation of a vast array of xenobiotics, including many pharmaceutical agents. mdpi.com Understanding a drug's interaction with these enzymes is fundamental in preclinical development to predict potential drug-drug interactions (DDIs). mdpi.com

In vitro studies using human liver microsomes have been conducted to evaluate the inhibitory potential of this compound against major CYP isoforms. One such study investigated the effects of Azasetron on the metabolic activities mediated by CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov The results indicated that Azasetron, at concentrations of 1 µM and 10 µM, did not inhibit or stimulate any of these CYP-mediated activities. nih.gov This suggests a low potential for Azasetron to cause clinically significant DDIs by inhibiting the metabolic pathways of co-administered drugs that are substrates for these common CYP enzymes. nih.gov For comparison, the 5-HT3 antagonist ondansetron was found to competitively inhibit CYP1A2 and CYP2D6 activities in the same study, albeit at concentrations much higher than those typically observed in clinical use. nih.gov

| CYP Isoform | Substrate Reaction | Effect of Azasetron (1 µM and 10 µM) |

|---|---|---|

| CYP1A2 | 7-ethoxyresorufin O-deethylation | No inhibition or stimulation observed nih.gov |

| CYP2C9 | Tolbutamide hydroxylation | No inhibition or stimulation observed nih.gov |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | No inhibition or stimulation observed nih.gov |

| CYP2D6 | Debrisoquine 4-hydroxylation | No inhibition or stimulation observed nih.gov |

| CYP2E1 | Chlorzoxazone 6-hydroxylation | No inhibition or stimulation observed nih.gov |

| CYP3A4 | Nifedipine oxidation / Testosterone 6β-hydroxylation | No inhibition or stimulation observed nih.gov |

Species and Sex Differences in Metabolic Pathways

Preclinical drug development necessitates a thorough understanding of metabolic pathways across different animal species and between sexes to ensure that the selected animal models are relevant for predicting human safety and pharmacokinetics. bioivt.com Species can exhibit significant differences in the expression and activity of metabolic enzymes, which can lead to variations in metabolite profiles and drug clearance rates. bioivt.commdpi.com Likewise, sex-dependent differences in drug metabolism, often influenced by hormonal regulation of enzymes like CYPs, are well-documented for many pharmaceuticals. mdpi.com

Specific preclinical data detailing species and sex differences in the metabolic pathways of this compound are not extensively available in the public domain. However, studies of other 5-HT3 antagonists highlight the importance of such investigations. For instance, the metabolism of ondansetron and alosetron (B1665255) has been compared across rats, dogs, and humans, revealing that while the primary routes of metabolism (N-dealkylation and/or hydroxylation) were similar, the extent of metabolism varied. nih.gov Furthermore, sex-dependent differences in clearance have been noted for other compounds in this class. In a 1-year study of zatosetron (B1682404) in rhesus monkeys, the mean elimination half-life (t1/2) ranged from 3.4 to 7.2 hours in males and from 2.3 to 6.8 hours in females, suggesting potential sex-related differences in metabolism or elimination. nih.gov These examples underscore the necessity of evaluating species and sex as variables in the metabolic profiling of any new chemical entity, including Azasetron.

Excretion Patterns and Elimination Kinetics in Animal Models

Pharmacokinetic studies in animal models are essential to characterize how a drug is absorbed, distributed, metabolized, and excreted (ADME). Understanding excretion patterns—the primary routes and extent of elimination via urine, feces, and bile—and elimination kinetics is crucial for predicting the drug's half-life and potential for accumulation in humans. researchgate.netcidara.com These studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog), using radiolabeled compounds to trace the fate of the drug and its metabolites. researchgate.net

Detailed preclinical reports on the specific excretion patterns and elimination kinetics of this compound in animal models such as rats and dogs are limited in publicly accessible literature. For many drugs, bile is a major route of excretion, particularly for metabolites. nih.gov For example, studies on atorvastatin (B1662188) showed that biliary excretion accounted for 73% of an oral dose in rats and 33% in dogs. nih.gov The primary route of elimination for crizotinib (B193316) in both rats and dogs was found to be the feces. researchgate.net Elimination half-life is another key parameter determined in these studies. In a preclinical study with the related 5-HT3 antagonist zatosetron in rhesus monkeys, the mean elimination half-life was observed to be between 2.3 and 7.2 hours, depending on sex. nih.gov Such data are vital for designing repeat-dose toxicity studies and for projecting appropriate dosing intervals for first-in-human clinical trials. nih.gov

Preclinical Safety and Toxicology Assessments

General Toxicity Studies

While specific data from general toxicity studies on this compound are not detailed in the available literature, the standard approach involves dose-range-finding studies followed by definitive repeat-dose studies of varying durations (e.g., 28 days, 90 days, or longer). researchgate.net As an example from a related compound, a 1-year chronic toxicity study of the 5-HT3 antagonist zatosetron in rhesus monkeys identified clinical signs of toxicity at higher doses (10 and 25 mg/kg), including salivation, diarrhea, and emesis. nih.gov In that study, a mild reduction in body weight gain was observed in all treatment groups compared to controls, but there were no treatment-related effects on hematology, clinical chemistry, organ weights, or microscopic pathology. nih.gov The NOAEL was established at the lowest dose tested, providing crucial information for risk assessment. nih.gov

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity (DART) studies are a critical component of the preclinical safety package, designed to assess the potential effects of a drug on all stages of the reproductive cycle. nih.govnih.gov These studies are conducted according to standardized international guidelines and evaluate effects on male and female fertility, embryo-fetal development, and pre- and postnatal development. fda.gov

The assessment typically involves a series of studies:

Fertility and Early Embryonic Development (Segment I): Evaluates the effects on mating performance, fertility, and early embryonic development up to implantation. pharmaron.com

Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity (birth defects) and other developmental effects on the fetus when the drug is administered to pregnant animals during the period of organogenesis. nih.govpharmaron.com

Pre- and Postnatal Development (Segment III): Examines the effects of drug exposure from the late stages of gestation through lactation on the development, growth, and functional maturation of the offspring. pharmaron.com

Specific preclinical DART study findings for this compound are not publicly available. Such studies are required to support the inclusion of women of childbearing potential in later-stage clinical trials and to inform product labeling regarding use during pregnancy and lactation. fda.gov

Cardiotoxicity Evaluations (e.g., QT Interval Prolongation)

Assessment of cardiovascular safety is a mandatory part of preclinical toxicology, with a particular focus on the potential for a drug to delay cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram (ECG). nih.gov Significant QT prolongation is a known risk factor for a potentially fatal arrhythmia called Torsades de Pointes (TdP). nih.govanestesiar.org This is a known class effect for some 5-HT3 receptor antagonists. researchgate.net

Preclinical data on the specific cardiotoxicity profile of this compound, particularly concerning QT interval prolongation, are not readily found in published studies. However, the evaluation of this potential liability is a standard component of safety pharmacology. For instance, a preclinical study on the 5-HT3 antagonist zatosetron in rhesus monkeys included ECG evaluations. nih.gov This study found no rhythm or conduction disturbances but did report a mild increase in the Q-Tc interval at 4 hours post-dosing in the middle- and high-dose groups. nih.gov Clinical studies with other drugs in this class, such as ondansetron, have also shown the potential for QTc prolongation. anestesiar.orgresearchgate.net These findings highlight the importance of thorough preclinical and clinical cardiac safety assessments for all compounds within the 5-HT3 antagonist class.

| Parameter | Dose Group | Finding |

|---|---|---|

| ECG Rhythm/Conduction | All (0, 3, 10, 25 mg/kg) | No treatment-produced rhythm or conduction disturbances nih.gov |

| Q-Tc Interval | Middle-dose (10 mg/kg) | Mild increase at 4 hours post-dosing nih.gov |

| High-dose (25 mg/kg) | Mild increase at 4 hours post-dosing and a slight increase prior to dosing nih.gov |

Iv. Clinical Research and Therapeutic Efficacy

Clinical Efficacy in Emesis Prevention

Chemotherapy-Induced Nausea and Vomiting (CINV)

Chemotherapy-induced nausea and vomiting (CINV) are among the most distressing side effects for cancer patients. nih.gov Azasetron (B53510) hydrochloride has demonstrated significant efficacy in managing this condition. nih.gov The mechanism of action involves blocking serotonin (B10506), a key neurotransmitter involved in the emetic reflex, from binding to 5-HT3 receptors in the gastrointestinal tract and the brain. patsnap.comjst.go.jp

Efficacy in Acute CINV

Acute CINV occurs within the first 24 hours following chemotherapy. researchgate.net Clinical studies have consistently shown azasetron hydrochloride to be effective in preventing acute CINV. When combined with dexamethasone (B1670325), it has been shown to be an effective regimen for managing acute CINV. nih.gov

Efficacy in Delayed CINV

Delayed CINV, which occurs more than 24 hours after chemotherapy, can persist for several days. ahdbonline.comahdbonline.com While some studies have suggested that azasetron may be less effective than other 5-HT3 antagonists in controlling delayed CINV, others have found it to be beneficial, particularly when used in combination with other antiemetic drugs. nih.govresearchgate.net For instance, the addition of olanzapine (B1677200) to a regimen of azasetron and dexamethasone has been shown to significantly improve the control of delayed CINV. nih.gov

Efficacy in Specific Chemotherapy Regimens (e.g., Cisplatin-Containing)

Cisplatin (B142131) is a highly emetogenic chemotherapy agent. nih.govwikipedia.org this compound has been proven effective in preventing nausea and vomiting in patients receiving cisplatin-based chemotherapy. nih.govjst.go.jpnih.gov A randomized crossover study comparing azasetron and granisetron (B54018) in patients receiving cisplatin-containing chemotherapy found both drugs to be highly effective in the prophylaxis of acute and delayed emesis. nih.gov Another study found that a combination of azasetron and dexamethasone was more effective than azasetron alone in preventing cisplatin-induced emesis. nih.gov Furthermore, a retrospective study comparing ramosetron (B134825) and azasetron in lung cancer patients receiving cisplatin-based chemotherapy found no significant difference in the protection from emesis between the two groups. nih.gov

Interactive Data Table: Efficacy of Azasetron in Cisplatin-Containing Chemotherapy

| Study | Comparison | Key Findings |

| Randomized Crossover Study nih.gov | Azasetron vs. Granisetron | Both were highly effective for acute and delayed emesis. |

| Fujii M et al. nih.gov | Azasetron + Dexamethasone vs. Azasetron alone | Combination therapy was more effective. |

| Retrospective Study nih.gov | Azasetron vs. Ramosetron | No significant difference in emesis protection. |

Radiotherapy-Induced Nausea and Vomiting (RINV)

Radiotherapy is another common cause of nausea and vomiting in cancer patients. nih.govuspharmacist.com this compound has been shown to be an effective prophylactic treatment for RINV. patsnap.com The risk of RINV is influenced by factors such as the radiation site, dose, and volume. nih.govuspharmacist.com International guidelines recommend antiemetic prophylaxis for patients at risk of RINV. nih.gov

Postoperative Nausea and Vomiting (PONV)

Postoperative nausea and vomiting are common complications following surgery, affecting 30-80% of patients. nih.govashp.org this compound has demonstrated efficacy in preventing PONV. patsnap.comresearchgate.net A prospective, randomized, double-blind study comparing azasetron and ondansetron (B39145) for the prevention of PONV in patients undergoing gynecological laparoscopic surgery found that both drugs had a similar incidence of PONV. nih.gov However, azasetron was found to be more effective in the intermediate postoperative period, between 12 and 24 hours. nih.gov

Comparative Clinical Trials with Other Antiemetic Agents

This compound is a selective 5-HT₃ receptor antagonist used for managing nausea and vomiting, particularly those induced by chemotherapy. patsnap.com Chemically, it is classified as a benzamide (B126) derivative, which distinguishes it from indole-type 5-HT₃ receptor antagonists like ondansetron and granisetron. nih.gov This structural difference contributes to distinct pharmacokinetic profiles among these agents. nih.gov

Clinical research has explored the comparative efficacy of these agents. For instance, one study found that while a combination of azasetron and dexamethasone was effective, azasetron showed inferiority in the control of delayed chemotherapy-induced nausea and vomiting (CINV) when compared with ondansetron. nih.gov In the broader class of 5-HT₃ antagonists, studies comparing ondansetron and granisetron have found that a single dose of granisetron is as effective as multiple doses of ondansetron for preventing nausea and vomiting from cisplatin-based chemotherapy. nih.gov Further meta-analyses have suggested that granisetron may be superior to ondansetron in preventing postoperative nausea and vomiting, with patients on granisetron requiring fewer rescue anti-emetics. nih.gov

Table 1: Comparative Efficacy of 5-HT₃ Receptor Antagonists This table summarizes findings from comparative studies between different 5-HT₃ receptor antagonists.

| Comparison | Indication | Finding | Source |

|---|---|---|---|

| Azasetron vs. Ondansetron | Delayed CINV | Azasetron showed inferiority compared to ondansetron. | nih.gov |

| Granisetron vs. Ondansetron | Cisplatin-induced Emesis | Single-dose granisetron was as effective as three doses of ondansetron. | nih.gov |

| Granisetron vs. Ondansetron | Postoperative Nausea & Vomiting | Granisetron was superior in reducing nausea and vomiting episodes. | nih.gov |

The efficacy of 5-HT₃ receptor antagonists is significantly enhanced when used in combination with other antiemetic agents. nih.gov The co-administration of azasetron with a corticosteroid like dexamethasone has been shown to be more effective for preventing CINV than azasetron used alone. nih.gov A clinical evaluation of azasetron combined with methylprednisolone (B1676475) (another corticosteroid) for emesis control during transcatheter arterial chemoembolization found a high response rate of 97%. nih.gov

For patients receiving highly emetogenic chemotherapy, a triple-therapy regimen is often recommended. amegroups.org This typically involves the combination of a 5-HT₃ receptor antagonist, a neurokinin-1 (NK₁) receptor antagonist, and dexamethasone. amegroups.org The addition of an NK₁ receptor antagonist to a 5-HT₃ antagonist and dexamethasone regimen has been shown to be more effective than the two-drug combination alone for preventing CINV. nih.gov While specific trials focusing on azasetron within this triple-therapy combination are not extensively detailed, its role as a 5-HT₃ antagonist positions it as a component for such multi-agent antiemetic strategies. The combination of an NK₁ antagonist, a 5-HT₃ antagonist, and dexamethasone is generally well-tolerated. nih.govonclive.com

Pharmacokinetic Analysis in Human Subjects

This compound demonstrates excellent absorption characteristics following oral administration. A key feature is its high bioavailability, which is approximately 90%. nih.govwikipedia.org This is attributed to a saturable transport mechanism in the small intestine that facilitates its absorption. nih.gov The high bioavailability of azasetron is a distinguishing feature compared to some other 5-HT₃ antagonists. For example, the mean bioavailability of oral ondansetron has been reported to be in the range of 56% to 69%. hyperemesis.org

Table 2: Bioavailability of Select 5-HT₃ Receptor Antagonists This table provides a comparison of the oral bioavailability of Azasetron and Ondansetron.

| Compound | Oral Bioavailability | Source |

|---|---|---|

| This compound | ~90% | nih.govwikipedia.org |

| Ondansetron | 56% - 69% | hyperemesis.org |

Detailed information regarding the specific volume of distribution and plasma protein binding of this compound in humans is not extensively covered in the available research. However, for context within its therapeutic class, other 5-HT₃ receptor antagonists are known to distribute widely throughout the body. Ondansetron, for example, has a wide volume of distribution and is approximately 70% bound to plasma proteins. nih.gov Granisetron is also characterized by a high volume of distribution. nih.gov

The metabolism and excretion profile of azasetron is a major point of differentiation from other 5-HT₃ receptor antagonists. nih.gov A significant portion of an administered dose of azasetron is eliminated from the body unchanged. Approximately 60-70% of both intravenously and orally administered azasetron is excreted in the urine as the unmetabolized parent drug. nih.govwikipedia.org This indicates that renal excretion is the primary route of elimination for the active compound. openaccessjournals.comdrugbank.com

In contrast, other agents in this class, such as ondansetron, undergo more extensive hepatic metabolism by the cytochrome P450 enzyme system (specifically CYP3A4, CYP2D6, and CYP1A2) before excretion. nih.gov The liver is a primary site for the metabolism of many drugs, transforming them into more polar, water-soluble compounds that can be more easily excreted by the kidneys. patsnap.comopenaccessjournals.com The substantial excretion of unmetabolized azasetron suggests a lesser dependence on hepatic metabolic pathways for its clearance compared to other 5-HT₃ antagonists.

Factors Influencing Pharmacokinetics (e.g., Hepatic Impairment)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion, can be significantly influenced by various patient-specific factors. One of the critical factors is the functional capacity of the liver, as it is a primary site for the metabolism of many xenobiotics.

While specific clinical studies exclusively detailing the pharmacokinetics of this compound in patients with hepatic impairment are not extensively documented in publicly available literature, an understanding of its primary elimination pathways provides insight into the potential impact of liver dysfunction.

Research indicates that azasetron has a different pharmacokinetic profile compared to indole-type 5-HT3 receptor antagonists. nih.gov A notable characteristic of azasetron is that a substantial portion of the administered dose is excreted unchanged. Approximately 60-70% of azasetron, whether administered intravenously or orally, is excreted in the urine in its unmetabolized form. nih.gov This high percentage of renal excretion of the parent drug suggests that hepatic metabolism is not the predominant route of elimination.

The following table summarizes the key pharmacokinetic parameters of this compound in individuals with normal hepatic function:

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~90% |

| Primary Route of Elimination | Renal Excretion |

| Fraction Excreted Unchanged in Urine | 60-70% |

V. Advanced Research Directions and Investigational Applications

Investigational Formulations and Delivery Systems

To enhance patient compliance and therapeutic efficacy, researchers are actively developing novel formulations and delivery systems for azasetron (B53510).

Transdermal Patch Development and In Vitro/In Vivo Correlation Studies

One promising area of research is the development of a transdermal drug delivery system for azasetron. nih.gov A drug-in-adhesive transdermal patch offers the potential for sustained, non-invasive drug administration, which could be particularly beneficial for managing delayed chemotherapy-induced nausea and vomiting. nih.gov

A key study focused on optimizing a patch formulation by evaluating different adhesives, permeation enhancers, and drug loadings. nih.govnih.gov The investigation used rabbit skin in two-chamber diffusion cells for in vitro testing and Bama miniature pigs for in vivo pharmacokinetic studies. nih.gov The findings indicated that a formulation containing DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as a penetration enhancer, and 5% azasetron yielded the best permeation profile. nih.gov

A strong correlation was established between the in vitro skin permeation data and the in vivo absorption profile, a critical step in validating the patch's performance. nih.gov This correlation, known as an in vitro/in vivo correlation (IVIVC), is crucial for predicting how a drug will behave in the body based on laboratory tests. The optimal patch formulation demonstrated a sustained release profile in vivo for up to 216 hours, suggesting its potential as a long-acting therapeutic option. nih.govnih.gov

Table 1: Optimal Formulation for Azasetron Transdermal Patch

| Component | Specification | Purpose |

|---|---|---|

| Adhesive | DURO-TAK 87-9301 | Provides adhesion to the skin and serves as the drug matrix. |

| Penetration Enhancer | 5% Isopropyl Myristate | Increases the permeability of the skin to the drug. |

| Active Ingredient | 5% Azasetron | The therapeutic agent. |

| In Vivo Release Profile | Sustained for 216 hours | Allows for prolonged, continuous drug delivery. |

Stability of Azasetron Hydrochloride in Injectable Formulations

The stability of injectable drug formulations is paramount for ensuring safety and efficacy, especially when co-administered with other medications. Research has been conducted to determine the stability of this compound when mixed with dexamethasone (B1670325) sodium phosphate (B84403) in common intravenous solutions, such as 0.9% sodium chloride. karger.comresearchgate.net

Studies evaluated these admixtures in both polyolefin bags and glass bottles under various temperature and light conditions. The results showed that solutions of this compound (0.1 mg/ml) combined with dexamethasone sodium phosphate (0.05–0.2 mg/ml) were stable for up to 48 hours at room temperature (25°C) and for 14 days when refrigerated (4°C), provided they were protected from light. wikipedia.orgkarger.comresearchgate.net

However, significant degradation of both azasetron and dexamethasone occurred when the admixtures were exposed to room light. wikipedia.orgkarger.com This was accompanied by a decrease in the pH value and a color change in the solution from colorless to pink. wikipedia.orgresearchgate.net These findings underscore the critical importance of protecting azasetron-dexamethasone injectable solutions from light to maintain their chemical stability. wikipedia.orgkarger.com

Novel Therapeutic Applications

Beyond its antiemetic use, the molecular structure of azasetron is being leveraged for new therapeutic purposes, with its R-enantiomer showing particular promise in otology.

Arazasetron Besylate (R-enantiomer) in Otology Research (e.g., Sudden Sensorineural Hearing Loss, Cisplatin-Induced Ototoxicity)

Arazasetron besylate, the R-enantiomer of azasetron, is under investigation as a potential treatment for inner ear disorders. iiarjournals.org This investigational drug, also known as SENS-401, is being explored for its ability to protect and preserve inner ear tissue from damage that can lead to hearing impairment. wikipedia.orgnih.gov

One of the primary areas of research is the prevention of cisplatin-induced ototoxicity. medchemexpress.com Cisplatin (B142131), a potent chemotherapeutic agent, frequently causes severe and irreversible hearing loss. nih.govwikipedia.org Preclinical studies have shown that SENS-401 can significantly reduce hearing loss in animal models of cisplatin-induced ototoxicity without compromising the antitumor efficacy of the chemotherapy. nih.govnih.gov Based on these promising preclinical results, a Phase 2a clinical trial (NOTOXIS) was initiated to evaluate the efficacy of SENS-401 in preventing ototoxicity in adult patients undergoing cisplatin-based chemotherapy. nih.govmedchemexpress.com

Furthermore, SENS-401 has been investigated for the treatment of sudden sensorineural hearing loss (SSNHL), a condition characterized by a rapid loss of hearing. iiarjournals.orgnih.gov It has received Orphan Drug Designation in Europe for this indication. wikipedia.org Pharmacokinetic studies have suggested that the R-enantiomer (SENS-401) achieves significantly higher drug exposure levels in the inner ear compared to the racemic mixture or the S-enantiomer, potentially explaining its enhanced effectiveness in otological applications. nih.gov

Table 2: Investigational Applications of Arazasetron Besylate (SENS-401)

| Indication | Rationale | Development Stage |

|---|---|---|

| Cisplatin-Induced Ototoxicity | Aims to protect inner ear tissue from damage caused by cisplatin chemotherapy. wikipedia.orgmedchemexpress.com | Phase 2a clinical trial (NOTOXIS) initiated. nih.govmedchemexpress.com |

| Sudden Sensorineural Hearing Loss (SSNHL) | Investigated to treat and preserve hearing following sudden hearing loss. iiarjournals.orgnih.gov | Granted Orphan Drug Designation in Europe. wikipedia.org |

Further Exploration of Antitumor Effects

While azasetron is primarily used as a supportive care agent in cancer therapy to manage emesis, emerging research into the broader class of 5-HT3 receptor antagonists suggests a potential for direct antitumor effects. wikipedia.orgnih.gov Serotonin (B10506) has been identified as a mitogenic factor that can promote the proliferation of various cancer cells. nih.gov By blocking the 5-HT3 receptor, antagonists like azasetron could potentially interfere with these growth-promoting signals.

Recent in vitro studies on other 5-HT3 receptor antagonists, such as palonosetron (B1662849) and ramosetron (B134825), have provided evidence for this hypothesis. nih.govnih.gov These studies demonstrated that these agents could inhibit cell proliferation, reduce colony formation, and decrease migration in human lung adenocarcinoma cells. nih.govnih.gov The mechanism appeared to involve the induction of autophagic cell death. nih.govnih.gov A retrospective clinical study also suggested that perioperative use of these specific 5-HT3 antagonists was associated with a lower rate of cancer recurrence after lung cancer surgery. nih.govnih.gov

These findings from related compounds provide a strong rationale for the further exploration of azasetron's direct antitumor properties. Future research is warranted to investigate whether azasetron exhibits similar effects on cancer cell lines and to elucidate the specific molecular pathways involved.

Pharmacogenomic Considerations in Response Variability

The effectiveness of 5-HT3 receptor antagonists can vary significantly among individuals. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of investigation to understand this variability. While specific pharmacogenomic studies on azasetron are limited, research on the drug class provides valuable insights into genetic factors that may influence its efficacy.

Three main sources of pharmacogenomic variability have been identified for 5-HT3 receptor antagonists:

Polymorphisms in 5-HT3 Receptor Subunits: The 5-HT3 receptor is a complex of different subunits (e.g., HTR3A, HTR3B, HTR3C). Genetic variations (polymorphisms) in the genes encoding these subunits can alter the receptor's structure and function, potentially affecting how well drugs like azasetron can bind to it and exert their antiemetic effect.

Metabolism via Cytochrome P450 (CYP) Enzymes: Like many drugs, 5-HT3 antagonists are metabolized by CYP enzymes in the liver, particularly CYP2D6. Genetic variations can lead to different metabolizer phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers. These differences can alter the drug's concentration in the bloodstream, potentially impacting its efficacy.

Polymorphisms in Drug Transporters: Drug transporter proteins, such as P-glycoprotein (encoded by the ABCB1 gene), play a role in the absorption and distribution of drugs. Genetic polymorphisms in these transporters can influence the bioavailability and tissue penetration of 5-HT3 antagonists, contributing to variable patient responses. Studies on other setrons have shown that certain ABCB1 genotypes are associated with a significantly higher anti-emetic response.

Understanding these genetic factors could lead to personalized medicine approaches, allowing for the selection of the most effective antiemetic therapy based on a patient's genetic profile.

Influence of Genetic Polymorphisms on this compound Metabolism and Efficacy

The field of pharmacogenomics investigates the role of genetic variations in modulating individual responses to medications, encompassing both efficacy and metabolism. For 5-HT3 receptor antagonists like this compound, research has increasingly focused on how inherited genetic differences can lead to variable patient outcomes. A significant area of this research involves polymorphisms in genes encoding drug transporters, such as the ATP-binding cassette subfamily B member 1 (ABCB1) gene, also known as the multidrug resistance gene 1 (MDR1).

The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter found in various tissues that actively pumps substrates, including many drugs, out of cells. researchgate.net Genetic polymorphisms in ABCB1 can alter the expression and function of P-gp, thereby affecting the absorption, distribution, and elimination of its substrates. researchgate.netmdpi.com Although studies focusing specifically on azasetron are limited, research on other 5-HT3 antagonists provides compelling evidence for the influence of ABCB1 polymorphisms on antiemetic efficacy.

Several studies have demonstrated that polymorphisms in the ABCB1 gene, such as C3435T (rs1045642), are associated with the clinical response to ondansetron (B39145) and granisetron (B54018) in patients undergoing chemotherapy. nih.govnih.gov For instance, some studies have found that patients with the 3435TT genotype, which is associated with lower P-gp expression, have better control of chemotherapy-induced nausea and vomiting (CINV) when treated with these drugs. nih.gov The hypothesis is that lower P-gp activity leads to higher intracellular and central nervous system concentrations of the 5-HT3 antagonist, enhancing its therapeutic effect. researchgate.net

Given that azasetron belongs to the same pharmacological class, it is plausible that its efficacy could also be modulated by ABCB1 polymorphisms. Further research is warranted to specifically investigate the impact of ABCB1 and other relevant genetic variations on the pharmacokinetics and pharmacodynamics of this compound.

Table 1: Selected Studies on ABCB1 Polymorphisms and 5-HT3 Antagonist Efficacy This table is for informational purposes and summarizes findings on related compounds, not directly on this compound.

| 5-HT3 Antagonist | Polymorphism | Key Finding | Reference |

|---|---|---|---|

| Ondansetron | ABCB1 C3435T & G2677T | The CG haplotype was associated with a higher risk of severe nausea and vomiting during the acute phase of CINV. | nih.gov |

| Granisetron | ABCB1 C3435T | Patients with the 3435TT genotype showed significantly better control of nausea and vomiting in the first 24 hours post-chemotherapy compared to carriers of the C allele. | nih.gov |

| Ondansetron | ABCB1 C3435T, G2677T/A, C1236T | Variant alleles and their haplotypes were associated with better anti-emetic response. | researchgate.net |

Vi. Methodological Advances and Analytical Techniques

Chromatographic Methods for Azasetron (B53510) Hydrochloride Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of chemical compounds. For azasetron hydrochloride, both high-performance liquid chromatography and gas chromatography serve critical but distinct roles.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound in pharmaceutical formulations and biological samples. Its high resolution and sensitivity make it ideal for quantification and stability studies. Research has focused on developing and validating HPLC methods for the simultaneous analysis of azasetron with other 5-HT3 receptor antagonists.

One such study established a method for quantifying five different 5-HT3 antagonists, including azasetron. researchgate.netnih.gov The chromatographic separation was achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer. researchgate.netnih.gov This method demonstrates good precision, with Relative Standard Deviations (RSDs) for intraday and interday variability ranging from 0.4% to 1.9%. researchgate.net The accuracy of the method was confirmed with recovery rates between 98.3% and 101.8%. researchgate.net Such validated HPLC methods are crucial for quality control in manufacturing and for pharmacokinetic studies. mdpi.com

Table 1: Example of HPLC Conditions for Azasetron Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (150 mm × 4.6 mm, 5.0 μm) |

| Mobile Phase | Acetonitrile : 0.05 mol·L−1 Potassium Dihydrogen Phosphate (pH 4.0) (25:75 v/v) |

| Flow Rate | 1.0 mL·min−1 |

| Detection Wavelength | 307 nm |

| Reference(s) | researchgate.netnih.gov |

Gas Chromatography (GC) is a powerful technique for the impurity profiling of pharmaceuticals, particularly for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.combiomedres.us These impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or from residual solvents. thermofisher.comrroij.com Regulatory bodies like the International Conference on Harmonisation (ICH) mandate strict control over impurities in pharmaceutical products. thermofisher.com

In the context of this compound, GC, often coupled with Mass Spectrometry (GC-MS), is employed to detect any residual solvents used during manufacturing or potential volatile degradation products. ijprajournal.comnih.gov The process involves separating compounds based on their boiling points and interaction with the stationary phase of the GC column. biomedres.us The subsequent analysis by MS allows for the structural elucidation and identification of these trace-level impurities. ijprajournal.com This ensures that the final drug product is free from potentially harmful volatile substances, meeting the stringent purity requirements for pharmaceuticals.

In Vitro–In Vivo Correlation (IVIVC) Models in Formulation Development

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. allucent.comnih.gov Typically, it correlates the rate of drug dissolution or release in vitro with the drug's plasma concentration or the amount absorbed in vivo. allucent.comnih.gov IVIVC is a critical tool in the development of modified-release dosage forms, as it can reduce the need for extensive bioequivalence studies and help establish meaningful product specifications. allucent.comnih.gov

For a compound like azasetron, IVIVC models are particularly valuable in the development of novel delivery systems, such as transdermal patches. researchgate.net A study on an azasetron transdermal patch successfully established a correlation between the in vitro skin permeation rate and the in vivo absorption profile. researchgate.net

There are different levels of correlation, with Level A being the most informative. wjarr.com

Level A Correlation : This represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. wjarr.com It is the highest level of correlation and allows for the prediction of the entire in vivo time course from in vitro data. allucent.com

Level B Correlation : This level uses statistical moments to compare the mean in vitro dissolution time with the mean in vivo residence time. wjarr.com

Level C Correlation : This relates one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter such as Cmax or AUC. wjarr.com

By developing a robust IVIVC model, formulation scientists can optimize the release characteristics of azasetron products to achieve the desired therapeutic effect, ensuring product quality and performance. nih.gov

Advanced Statistical Methodologies for Clinical Trial Data Analysis

The evaluation of a drug's efficacy and safety relies on robust statistical methods applied to data from well-designed clinical trials. For established therapeutic areas where effective treatments already exist, non-inferiority trial designs are often employed.

A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an existing, active control treatment. longdom.orgeuropa.eu This design is used when a new drug offers other advantages, such as a better safety profile, improved convenience, or lower cost, but is not expected to be superior in efficacy to the standard therapy. longdom.org

The core of a non-inferiority trial is the pre-specified non-inferiority margin (Δ or M) . longdom.orgeuropa.eu This margin represents the largest clinically acceptable difference in efficacy between the new treatment and the active control. longdom.org The choice of this margin must be justified on both clinical and statistical grounds. europa.eu

The statistical analysis involves constructing a two-sided 95% confidence interval for the difference in effect between the test drug and the active control. europa.eu The interpretation of the trial's outcome depends on the position of this confidence interval relative to the non-inferiority margin. aub.edu.lbnih.gov

Table 2: Interpretation of Non-Inferiority Trial Outcomes

| Outcome | Interpretation |

|---|---|

| Non-inferiority & Superiority | The entire confidence interval is above zero, indicating the new treatment is statistically superior to the control. |

| Non-inferiority | The lower bound of the confidence interval is above the negative non-inferiority margin (-Δ), but the interval crosses zero. This shows the new drug is not unacceptably worse than the control. nih.gov |

| Inconclusive | The confidence interval crosses the non-inferiority margin. The trial fails to demonstrate non-inferiority. |

| Inferiority | The entire confidence interval lies below the non-inferiority margin, indicating the new treatment is inferior to the control. |

In the context of this compound, a non-inferiority trial could be designed to compare its antiemetic efficacy against another established 5-HT3 antagonist. nih.gov The trial would aim to confirm that azasetron is not clinically worse than the standard treatment, thereby providing another valuable therapeutic option for patients.

Vii. Conclusion and Future Research Perspectives

Summary of Current Understanding of Azasetron (B53510) Hydrochloride in Academic Research

Azasetron hydrochloride is firmly established in academic research as a potent and selective 5-HT₃ receptor antagonist. medchemexpress.com Its primary mechanism of action involves blocking serotonin (B10506) (5-hydroxytryptamine, 5-HT), a key neurotransmitter, from binding to 5-HT₃ receptors. patsnap.com These receptors are prevalent in the central nervous system and the gastrointestinal tract, where their activation by serotonin released from enterochromaffin cells can trigger the vomiting reflex. patsnap.comjst.go.jp

The main therapeutic application of Azasetron, extensively documented in research, is the management of nausea and vomiting, particularly that induced by chemotherapy (CINV), radiotherapy, and postoperative states (PONV). patsnap.comncats.io By competitively inhibiting serotonin at these specific receptor sites, Azasetron effectively mitigates emetic signals. jst.go.jp Research has confirmed its efficacy in preventing both acute and, to a lesser extent, delayed CINV. nih.govnih.gov Pharmacokinetic studies have detailed its systemic circulation and bioavailability. medchemexpress.comwikipedia.org While its primary role is well-defined, some preclinical research has also explored its neuroprotective effects and potential antimitogenic properties on certain cancer cell lines. ncats.io

Identification of Remaining Research Gaps and Unanswered Questions

Despite the well-characterized antiemetic function of this compound, several research gaps persist. A primary area requiring further investigation is the full spectrum of its activity within the central nervous system. While its effect on the chemoreceptor trigger zone is known, its broader neurological implications, including potential modulation of anxiety, cognition, or mood, remain underexplored. researchgate.net

Furthermore, there is a lack of large-scale, direct comparative effectiveness research between Azasetron and newer-generation 5-HT₃ antagonists, particularly in diverse patient populations and against various emetogenic challenges. nih.gov While some studies have compared it with ondansetron (B39145), especially concerning delayed CINV where its inferiority was noted, comprehensive comparisons with agents like palonosetron (B1662849) are less common. nih.govnih.gov

Another significant gap lies in the area of pharmacogenomics. It is understood that patient responses to 5-HT₃ antagonists can vary, potentially due to genetic differences in metabolizing enzymes like CYP2D6. nih.gov However, specific research to identify genetic markers that predict Azasetron efficacy or non-response is limited. This knowledge would be crucial for personalizing antiemetic therapy. Finally, the mechanisms underlying resistance to 5-HT₃ antagonists in some patients are not fully elucidated, representing a critical unanswered question for the entire drug class. nih.gov

Trajectories for Future Research in this compound and 5-HT₃ Receptor Antagonists

Future research on this compound and the broader class of 5-HT₃ receptor antagonists is likely to follow several key trajectories. A significant avenue is the exploration of novel therapeutic indications beyond emesis. Given the role of serotonin in various physiological processes, investigating the efficacy of these antagonists in conditions like irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype, is a logical step. researchgate.netsemanticscholar.org Studies into their potential role in managing substance dependence, such as alcoholism, where 5-HT₃ receptors are implicated in reward pathways, also represent a promising direction. nih.gov

Another important trajectory involves the development of combination therapies. Research has already shown that combining 5-HT₃ antagonists with corticosteroids or NK1 receptor antagonists enhances antiemetic efficacy, especially for delayed CINV. nih.govnih.gov Future studies will likely focus on optimizing these combination regimens and exploring novel pairings with other drug classes to address currently unmet needs in emesis control.

Finally, there is a growing interest in the role of 5-HT₃ receptors in other neurological and psychiatric disorders, including anxiety and cognitive dysfunction. researchgate.net Future preclinical and clinical research may explore whether Azasetron or other selective antagonists could be repurposed or modified to target these conditions. This includes investigating their potential to modulate neurotransmitter systems beyond serotonin, offering new therapeutic possibilities. The development of formulations with different release profiles, such as continuous infusion, to prolong receptor occupancy and potentially improve efficacy also remains an area for continued investigation. jst.go.jpnih.gov

Mentioned Compounds

Q & A

Q. What is the pharmacological mechanism of azasetron hydrochloride, and how does it differ from other 5-HT3 receptor antagonists?

this compound is a selective 5-HT3 receptor antagonist with an IC50 of 0.33 nM, making it highly potent in blocking serotonin-mediated pathways. Unlike dopamine receptor antagonists, it specifically targets 5-HT3 receptors, minimizing extrapyramidal side effects. Its structural uniqueness lies in the benzoxazine-carboxamide backbone, which enhances receptor binding affinity . Methodologically, receptor selectivity is validated via competitive binding assays using radiolabeled 5-HT3 ligands and functional studies (e.g., inhibition of serotonin-induced ileum contraction) .

Q. How is this compound synthesized, and what are the critical steps in its industrial-scale preparation?

The synthesis involves a nine-step process starting from methyl 5-chloro-2-hydroxybenzoate, including nitration, reduction, and cyclization. A key intermediate is N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide. The final step involves hydrochloride salt formation, achieving a 40% overall yield. Critical optimizations include controlling reaction pH during cyclization and purification via recrystallization to ensure >99% purity . Structural confirmation relies on IR, 1H-NMR, and mass spectrometry .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with a Phenomenex C18 column (4.6 mm × 150 mm, 5 µm) is standard. Mobile phase: acetonitrile/50 mM KH2PO4 buffer/triethylamine (25:74:1 v/v, pH 4.0). Detection wavelengths: 302 nm for azasetron and 241 nm for co-administered drugs (e.g., dexamethasone). Method validation includes specificity testing under forced degradation (acid/alkaline hydrolysis, oxidation) and linearity (0.05–0.2 mg/mL, R² >0.999) .

Advanced Research Questions

Q. How does light exposure affect the stability of this compound in infusion solutions, and what methodological controls are necessary?

this compound degrades rapidly under light, with >80% loss within 48 hours at 25°C in 0.9% NaCl. Photodegradation products (unidentified pink-colored compounds) form, altering UV-Vis spectra. Stability studies require light-protected polyolefin bags or amber glass bottles, validated via HPLC. Key parameters:

Q. What contradictions exist in stability data for azasetron-dexamethasone admixtures, and how can they be resolved?

While azasetron alone is stable for 24 hours at 4–35°C in saline , combined with dexamethasone, stability varies by concentration. For example:

- AD5 (0.05 mg/mL dexamethasone + 0.1 mg/mL azasetron) : Stable for 48 hours at 25°C in polyolefin bags .

- AD20 (0.2 mg/mL dexamethasone) : Dexamethasone degradation exceeds 10% under light, suggesting synergistic destabilization. Resolving contradictions requires multivariate analysis (ANOVA) of factors like pH, ionic strength, and container material. Conflicting data from Wang et al. (24-hour stability) vs. Fang et al. (48-hour stability) may arise from differences in HPLC sensitivity or excipient composition .

Q. What experimental designs are optimal for assessing azasetron’s efficacy in chemotherapy-induced nausea models?

Preclinical models use cisplatin-treated rodents, measuring:

- Acute emesis : Frequency of retching/vomiting in ferrets.

- Delayed emesis : 24–72-hour post-treatment observation. Azasetron is administered intravenously (0.1–1 mg/kg) 30 minutes pre-chemotherapy. Controls include ondansetron and placebo. Statistical analysis uses non-parametric tests (Mann-Whitney U) due to skewed data distribution. Methodological pitfalls include interspecies variability in 5-HT3 receptor density .

Q. How do impurities in this compound formulations impact bioanalytical assays, and what mitigation strategies exist?

Common impurities include synthesis intermediates (e.g., 6-chloro-4-methyl-3-oxo-benzoxazine) and degradation products. These interfere with HPLC retention times and UV absorption. Mitigation involves:

- Sample pretreatment : Solid-phase extraction (C18 cartridges) to isolate azasetron.

- Gradient elution : Acetonitrile:buffer from 25:75 to 40:60 over 15 minutes to resolve co-eluting peaks .

- LC-MS/MS : For confirmatory analysis, using m/z 386.28 → 198.1 (azasetron) and m/z 403.2 → 355.1 (dexamethasone) .

Methodological Notes

- Stability Testing : Follow ICH Q1A/B guidelines, including stress testing (40°C/75% RH for 6 months).

- HPLC Validation : Include system suitability tests (peak asymmetry <2.0, theoretical plates >2000) .

- Preclinical Models : Use double-blinded protocols to minimize bias in emesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.